molecular formula C22H23N3O2 B3885988 Ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate

Ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate

Cat. No.: B3885988
M. Wt: 361.4 g/mol
InChI Key: PBPIEXFFGUZUDR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The molecular formula of this compound is C22H23N3O2, and it is characterized by the presence of a quinazoline ring fused with a piperidine ring, along with an ethyl ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinazolin-4-amine with ethyl 4-piperidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce piperidine derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of the quinazoline and piperidine rings, along with the ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

ethyl 1-(2-phenylquinazolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-22(26)17-12-14-25(15-13-17)21-18-10-6-7-11-19(18)23-20(24-21)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPIEXFFGUZUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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